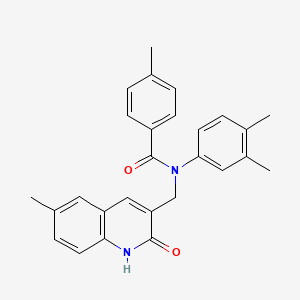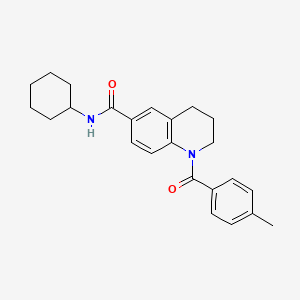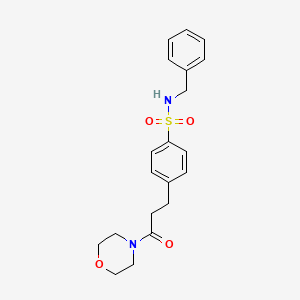
N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide is a potent and selective inhibitor of the protein kinase CK2. This compound has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide inhibits the activity of CK2, a protein kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts these processes, leading to the inhibition of cancer cell growth and sensitization to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide is its high potency and selectivity for CK2. This makes it a valuable tool for studying the role of CK2 in cellular processes and for developing new therapies for cancer and other diseases. However, one limitation of this compound is its low solubility, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are many potential future directions for research on N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide. One area of interest is the development of new formulations that improve the solubility and bioavailability of the compound. In addition, there is potential for the development of combination therapies that target CK2 along with other cellular pathways involved in cancer and other diseases. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in a variety of diseases.
Méthodes De Synthèse
The synthesis of N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide involves a multi-step process. The first step involves the reaction of benzylamine with 4-bromobenzenesulfonyl chloride to form N-benzyl-4-bromobenzenesulfonamide. This intermediate is then reacted with morpholine and diethyl malonate to form the final product. The yield of the synthesis is generally high, and the purity can be easily verified through standard analytical techniques.
Applications De Recherche Scientifique
N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has potential applications in other diseases, such as Alzheimer's disease, HIV, and inflammation.
Propriétés
IUPAC Name |
N-benzyl-4-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(22-12-14-26-15-13-22)11-8-17-6-9-19(10-7-17)27(24,25)21-16-18-4-2-1-3-5-18/h1-7,9-10,21H,8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHUNGRPQLGFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

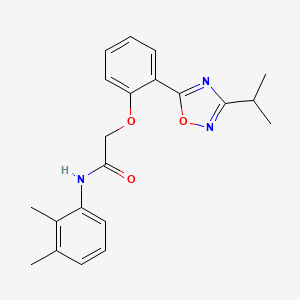
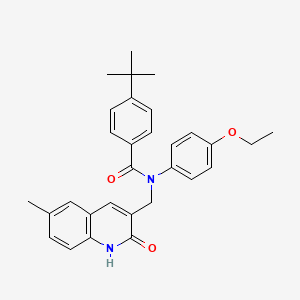


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)
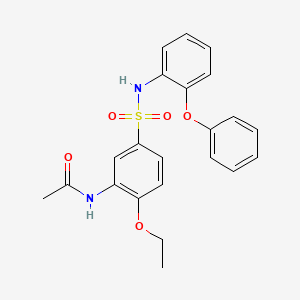
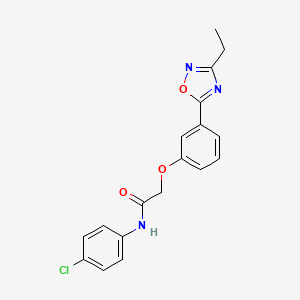

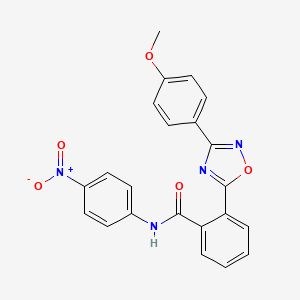
![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)
